4-(3-Bromo-2-methylpropyl)oxane

Description

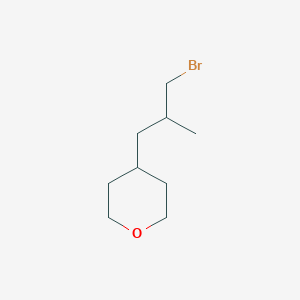

4-(3-Bromo-2-methylpropyl)oxane is an organic compound with the molecular formula C₉H₁₇BrO It is characterized by a six-membered oxane ring substituted with a 3-bromo-2-methylpropyl group

Properties

Molecular Formula |

C9H17BrO |

|---|---|

Molecular Weight |

221.13 g/mol |

IUPAC Name |

4-(3-bromo-2-methylpropyl)oxane |

InChI |

InChI=1S/C9H17BrO/c1-8(7-10)6-9-2-4-11-5-3-9/h8-9H,2-7H2,1H3 |

InChI Key |

LSKNBOXENQKRGE-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1CCOCC1)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromo-2-methylpropyl)oxane typically involves the reaction of 3-bromo-2-methylpropyl alcohol with oxirane under acidic conditions. The reaction proceeds through the formation of an intermediate bromohydrin, which undergoes intramolecular cyclization to form the oxane ring.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes steps such as bromination, cyclization, and purification using techniques like distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromo-2-methylpropyl)oxane undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiolate ions.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides or ketones.

Reduction Reactions: Reduction of the bromine atom can yield the corresponding hydrocarbon.

Common Reagents and Conditions

Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products

Substitution: Formation of alcohols, amines, or thiols.

Oxidation: Formation of oxides or ketones.

Reduction: Formation of hydrocarbons.

Scientific Research Applications

4-(3-Bromo-2-methylpropyl)oxane has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Bromo-2-methylpropyl)oxane involves its interaction with molecular targets through its functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the oxane ring can undergo ring-opening reactions. These interactions can modulate various biochemical pathways and molecular processes.

Comparison with Similar Compounds

Similar Compounds

4-(3-Chloro-2-methylpropyl)oxane: Similar structure with a chlorine atom instead of bromine.

4-(3-Fluoro-2-methylpropyl)oxane: Similar structure with a fluorine atom instead of bromine.

4-(3-Iodo-2-methylpropyl)oxane: Similar structure with an iodine atom instead of bromine.

Uniqueness

4-(3-Bromo-2-methylpropyl)oxane is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with other molecules.

Biological Activity

4-(3-Bromo-2-methylpropyl)oxane is a synthetic organic compound that has garnered attention for its potential biological activities. The compound's structure, which includes a brominated alkyl group, suggests possible interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, detailing its mechanisms, effects on various biological systems, and relevant research findings.

- Molecular Formula : C9H17BrO2

- Molecular Weight : 235.14 g/mol

- CAS Number : 62382802

The biological activity of this compound may be attributed to its ability to interact with specific cellular targets. Brominated compounds often exhibit unique reactivity due to the presence of the bromine atom, which can participate in electrophilic substitution reactions. This interaction can lead to the modulation of various biological pathways, including:

- Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic processes.

- Receptor Modulation : Possible interaction with neurotransmitter receptors or other membrane proteins.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, studies have shown that brominated compounds can inhibit the growth of various bacterial strains. The Minimum Inhibitory Concentration (MIC) for related compounds has been documented at concentrations as low as 1,000 μg/mL against Staphylococcus epidermidis .

Antitumor Activity

The potential antitumor effects of this compound are also noteworthy. Compounds derived from similar classes have demonstrated growth inhibitory effects against various tumor cell lines through assays like the MTT assay . Such findings suggest that this compound may possess cytotoxic properties that warrant further investigation.

Study on Antimicrobial Effects

A recent study focused on the antimicrobial properties of brominated compounds, including this compound. The study evaluated its efficacy against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition at varying concentrations, supporting its potential use as an antimicrobial agent .

Investigation of Antitumor Properties

Another research effort investigated the cytotoxicity of several brominated derivatives on cancer cell lines. The findings revealed that these compounds could induce apoptosis in cancer cells, primarily through the activation of caspase pathways. While specific data on this compound is limited, its structural similarity to known active compounds suggests it may exhibit comparable effects .

Comparative Analysis with Similar Compounds

To provide context for the biological activity of this compound, a comparison with structurally similar compounds is essential:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.